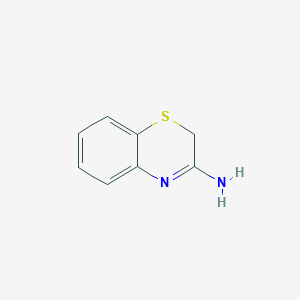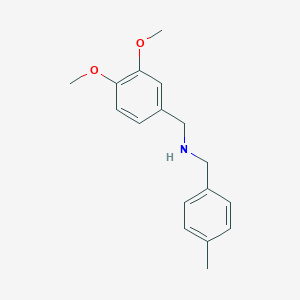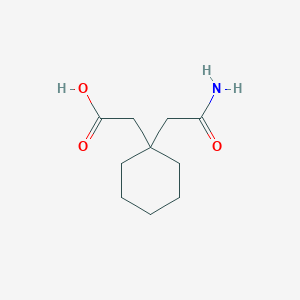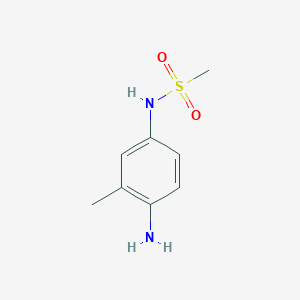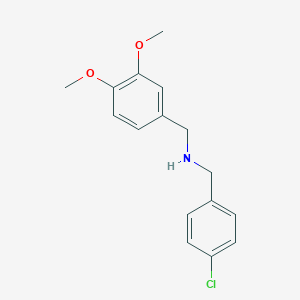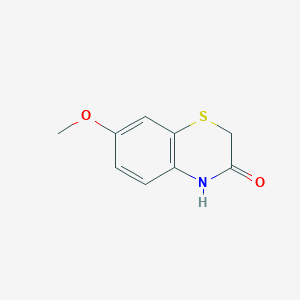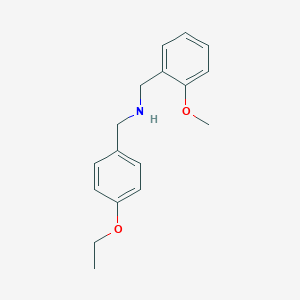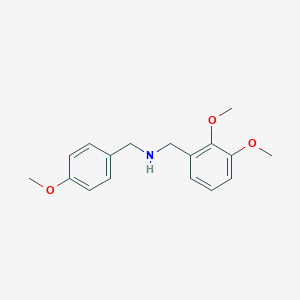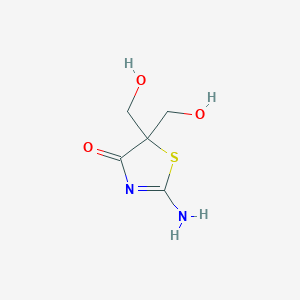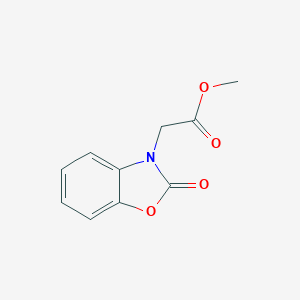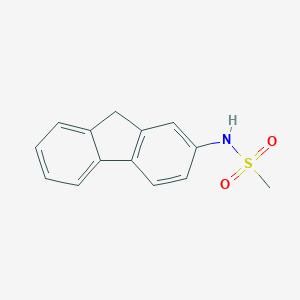
N-(9H-fluoren-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)methanesulfonamide, also known as Fmoc-Cl, is a chemical compound commonly used in the field of organic chemistry. It is a derivative of fluorene and is widely used as a reagent for the synthesis of peptides and other organic molecules.
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-2-yl)methanesulfonamide is based on its ability to react with the amino group of the peptide chain. It forms a covalent bond with the amino group, protecting it from further reactions. The Fmoc protecting group can be removed by treatment with a base, such as piperidine, which cleaves the bond between the Fmoc group and the amino group.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is used as a reagent in organic chemistry and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(9H-fluoren-2-yl)methanesulfonamide is a widely used reagent in organic chemistry and has several advantages. It is easy to use, has a high purity, and is commercially available. This compound is also compatible with a wide range of amino acids and other organic molecules. However, this compound has some limitations. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of N-(9H-fluoren-2-yl)methanesulfonamide in organic chemistry. One area of research is the development of new protecting groups that can be used in solid-phase peptide synthesis. Another area of research is the use of this compound in the synthesis of new organic molecules, such as natural products and pharmaceuticals. Additionally, the development of new synthetic methods for this compound could improve the yield and purity of the product.
Méthodes De Synthèse
The synthesis of N-(9H-fluoren-2-yl)methanesulfonamide is a multi-step process that involves the reaction of fluorene with chlorosulfonic acid to form 9H-fluoren-2-ylmethanesulfonyl chloride. This compound is then reacted with ammonia to form the final product, this compound. The synthesis of this compound is a well-established process, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-(9H-fluoren-2-yl)methanesulfonamide is widely used in the field of organic chemistry as a reagent for the synthesis of peptides and other organic molecules. It is commonly used in solid-phase peptide synthesis, where it is used to protect the amino group of the peptide chain. This compound is also used in the synthesis of other organic molecules, such as amino acids, nucleotides, and carbohydrates.
Propriétés
Numéro CAS |
6957-69-3 |
|---|---|
Formule moléculaire |
C14H13NO2S |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)methanesulfonamide |
InChI |
InChI=1S/C14H13NO2S/c1-18(16,17)15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |
Clé InChI |
MHRNEQHIPPPOKJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Autres numéros CAS |
6957-69-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



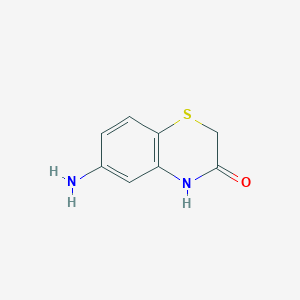
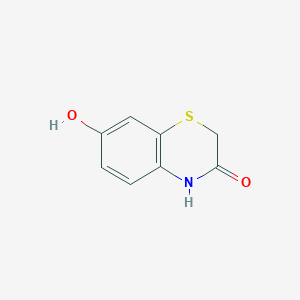
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
